![molecular formula C12H15ClN2OS B14000369 2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one CAS No. 6962-70-5](/img/structure/B14000369.png)
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one is a chemical compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a benzothiazine ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms
準備方法
The synthesis of 2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-chloroethylamine with a benzothiazine precursor in the presence of a suitable base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
類似化合物との比較
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one can be compared with other similar compounds, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group, used in the treatment of various cancers.
Chlorambucil: Another chemotherapeutic agent with a similar structure, used in the treatment of chronic lymphocytic leukemia and lymphomas.
Thiophene derivatives: Compounds with a similar sulfur-containing ring structure, used in various applications, including organic semiconductors and pharmaceuticals. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
特性
CAS番号 |
6962-70-5 |
|---|---|
分子式 |
C12H15ClN2OS |
分子量 |
270.78 g/mol |
IUPAC名 |
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H15ClN2OS/c1-2-15(8-7-13)12-11(16)14-9-5-3-4-6-10(9)17-12/h3-6,12H,2,7-8H2,1H3,(H,14,16) |
InChIキー |
ZNAPTLUIBQRHFR-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCl)C1C(=O)NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)

![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)
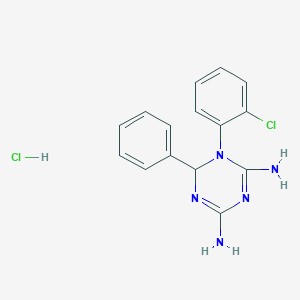
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)

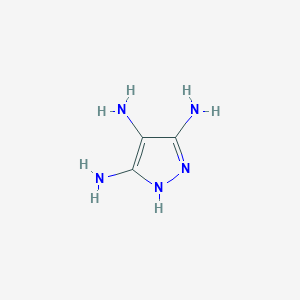
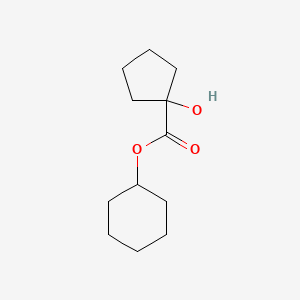
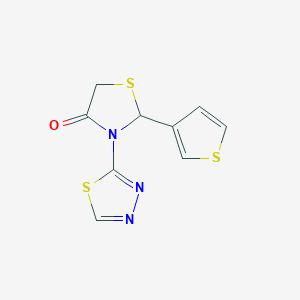
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)

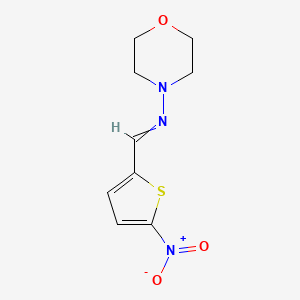
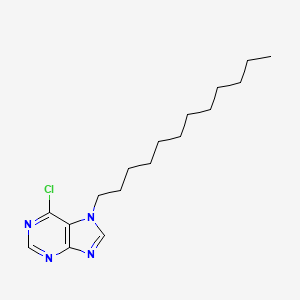
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
